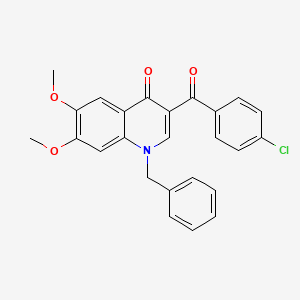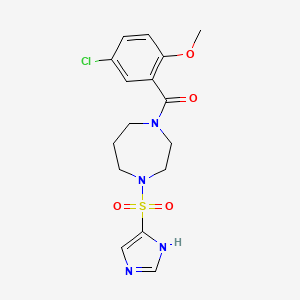![molecular formula C24H24N4O2 B2667597 N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886902-28-9](/img/no-structure.png)
N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . Pyrazolopyridines are often found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of pyrazolopyridines consists of a pyrazole ring fused with a pyridine ring . The specific substituents on the rings can greatly influence the properties of the compound.Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-Inflammatory Applications :
- A study discussed the synthesis of pyrazolopyrimidines derivatives, including derivatives similar to the queried compound, highlighting their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds was also explored (Rahmouni et al., 2016).
- Another research synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer therapy (Hassan et al., 2014).
Chemical Synthesis and Characterization :
- A study detailed the synthesis of various pyrazolo[3,4-b]pyridine derivatives, demonstrating the chemical versatility of compounds related to the one (Quiroga et al., 1999).
- In another research, functionalization reactions of a similar compound were examined, providing insights into its chemical properties (Yıldırım et al., 2005).
Antimicrobial and Antifungal Activities :
- Pyrazolopyridine derivatives have been studied for their antibacterial activity, with some showing effectiveness against various bacteria, suggesting potential in antimicrobial applications (Panda et al., 2011).
- Additionally, some derivatives exhibited moderate antifungal activities, highlighting their potential use in agriculture and medicine (Wu et al., 2012).
Potential for Neuroprotective Applications :
- Compounds structurally similar have been evaluated for inhibitory effects on neural and inducible nitric oxide synthase (nNOS and iNOS), suggesting potential therapeutic applications in neurodegenerative diseases (Cara et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 4-butylaniline with ethyl acetoacetate to form 4-butylphenyl-3-methyl-4-oxobutanoate, which is then reacted with hydrazine hydrate to form 4-butylphenyl-3-methyl-4-oxo-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxamide. This intermediate is then cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "4-butylaniline", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "4-butylaniline is condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butylphenyl-3-methyl-4-oxobutanoate.", "4-butylphenyl-3-methyl-4-oxobutanoate is then reacted with hydrazine hydrate in ethanol to form 4-butylphenyl-3-methyl-4-oxo-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxamide.", "The dihydropyrazolo[3,4-b]pyridine intermediate is then cyclized with acetic anhydride in the presence of a base such as pyridine to form the final product, N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] } | |
CAS-Nummer |
886902-28-9 |
Molekularformel |
C24H24N4O2 |
Molekulargewicht |
400.482 |
IUPAC-Name |
N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-3-4-8-17-11-13-18(14-12-17)26-24(30)20-15-25-23-21(22(20)29)16(2)27-28(23)19-9-6-5-7-10-19/h5-7,9-15H,3-4,8H2,1-2H3,(H,25,29)(H,26,30) |
InChI-Schlüssel |
OGHVRLCNLARPKX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2667514.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2667518.png)

![4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide](/img/structure/B2667520.png)


![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2667524.png)
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2667526.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667528.png)
![N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2667529.png)

![4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2667532.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2667536.png)